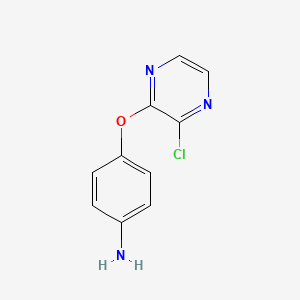
4-(3-CHLOROPYRAZIN-2-YLOXY)BENZENAMINE
Overview
Description
4-(3-CHLOROPYRAZIN-2-YLOXY)BENZENAMINE is an organic compound that belongs to the class of anilines It is characterized by the presence of a pyrazine ring substituted with a chlorine atom and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-CHLOROPYRAZIN-2-YLOXY)BENZENAMINE typically involves the nucleophilic substitution reaction of 3-chloropyrazine with aniline. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions: 4-(3-CHLOROPYRAZIN-2-YLOXY)BENZENAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
4-(3-CHLOROPYRAZIN-2-YLOXY)BENZENAMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-CHLOROPYRAZIN-2-YLOXY)BENZENAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-(3-Chloropyrazin-2-yl)aniline
- 4-(3-Chloropyridin-2-yloxy)aniline
- 4-(3-Chloropyrimidin-2-yloxy)aniline
Comparison: 4-(3-CHLOROPYRAZIN-2-YLOXY)BENZENAMINE is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to similar compounds with pyridine or pyrimidine rings. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H8ClN3O |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
4-(3-chloropyrazin-2-yl)oxyaniline |
InChI |
InChI=1S/C10H8ClN3O/c11-9-10(14-6-5-13-9)15-8-3-1-7(12)2-4-8/h1-6H,12H2 |
InChI Key |
BVHKZMHLTUAREB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC=CN=C2Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














